3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with the molecular formula and a molecular weight of 446.52 g/mol. This compound belongs to the class of heterocyclic compounds, specifically quinolines, which are characterized by their fused aromatic rings and nitrogen atoms in the ring structure. It is primarily utilized in pharmacological research due to its potential therapeutic effects.
The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves several key steps:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
CCc(cc1)ccc1-c1noc(C(C(c2c3)=O)=CN(C)c2cc(N2CCC(C)CC2)c3F)n1
MDL Number (MFCD)...
The compound features a benzodioxole group that contributes to its biological activity and stability.
The compound can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one primarily involves interaction with biological targets such as enzymes or receptors.
These properties are crucial for understanding the compound's behavior in biological systems and its potential bioavailability.
The primary applications of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one include:
This compound represents a significant interest in medicinal chemistry due to its complex structure and potential biological activities.
CAS No.: 36889-15-3
CAS No.: 35167-84-1
CAS No.:
CAS No.:
CAS No.:
CAS No.: